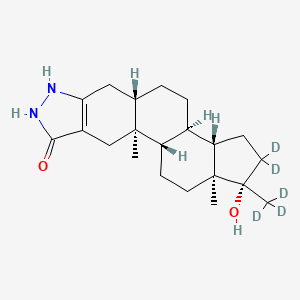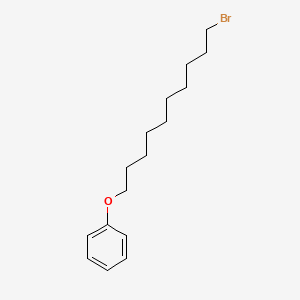
10-Phenoxydecyl bromide
Übersicht
Beschreibung
10-Phenoxydecyl bromide is an organic compound with the chemical formula C₁₆H₂₅BrO . It belongs to the class of alkyl bromides and contains a phenoxy group (a benzene ring attached to an oxygen atom) along with a decyl (10-carbon) alkyl chain. This compound is used in various applications, including surface modification, organic synthesis, and as a reagent in chemical reactions .
Synthesis Analysis
The synthesis of 10-Phenoxydecyl bromide typically involves the reaction of 1-bromodecane with phenol under appropriate conditions. The bromination of 1-bromodecane introduces the bromine atom at the end of the alkyl chain, resulting in the desired product .
Molecular Structure Analysis
The molecular structure of 10-Phenoxydecyl bromide consists of a linear alkyl chain (10 carbon atoms) attached to a phenoxy group. The bromine atom is positioned at the end of the alkyl chain. The compound’s structure is crucial for understanding its reactivity and interactions with other molecules .
Chemical Reactions Analysis
10-Phenoxydecyl bromide can participate in various chemical reactions, including substitution reactions, nucleophilic additions, and cross-coupling reactions. Its reactivity arises from the bromine atom, which can be replaced by other nucleophiles (such as amines or thiols) to form new compounds .
Wirkmechanismus
As a surface-active compound, 10-Phenoxydecyl bromide can modify surfaces, enhance wetting properties, and facilitate the formation of self-assembled monolayers (SAMs). SAMs play a crucial role in applications like biosensors, lubricants, and corrosion protection. The mechanism involves the adsorption of the compound onto a surface, followed by the formation of a stable monolayer .
Zukünftige Richtungen
Research on 10-Phenoxydecyl bromide continues to explore its applications in surface modification, nanotechnology, and materials science. Future studies may focus on optimizing its synthesis, understanding its interactions with different surfaces, and developing novel functional materials based on its properties .
Eigenschaften
IUPAC Name |
10-bromodecoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrO/c17-14-10-5-3-1-2-4-6-11-15-18-16-12-8-7-9-13-16/h7-9,12-13H,1-6,10-11,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVSYEFBMVBKHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443233 | |
| Record name | [(10-Bromodecyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2033-87-6 | |
| Record name | [(10-Bromodecyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



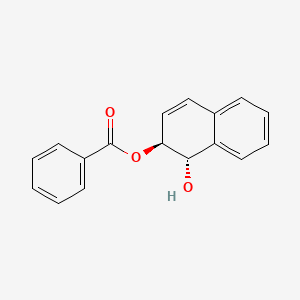

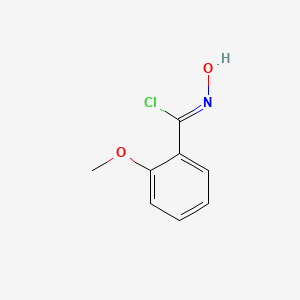
![4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1624898.png)
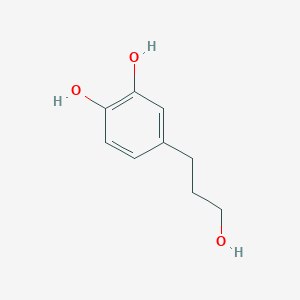


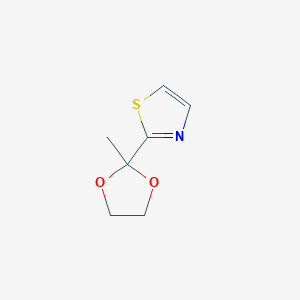




![Benzene, 1-chloro-4-[(4-methylphenyl)methyl]-](/img/structure/B1624913.png)
